molecular formula C20H23FN4O4 B2428634 N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021259-00-6

N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Cat. No.: B2428634
CAS No.: 1021259-00-6
M. Wt: 402.426
InChI Key: VNBFRHPVINMRDR-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C20H23FN4O4 and its molecular weight is 402.426. The purity is usually 95%.
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Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O4/c1-12-6-7-13(10-15(12)21)22-17(26)16-11-14-18(25(16)8-5-9-29-4)23(2)20(28)24(3)19(14)27/h6-7,10-11H,5,8-9H2,1-4H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNBFRHPVINMRDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(N2CCCOC)N(C(=O)N(C3=O)C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (CAS No. 1021259-00-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20H23FN4O4
  • Molecular Weight : 402.42 g/mol
  • Structure : The compound features a pyrrolo[2,3-d]pyrimidine core with various substituents that may influence its biological activity.

Biological Activity Overview

The compound is part of a class of pyrido[2,3-d]pyrimidines known for their diverse biological activities. These include:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation. Studies indicate that they may act by modulating protein kinase activity, which is crucial in cancer cell signaling pathways .
  • Antimicrobial Properties : Research suggests that derivatives of pyrido[2,3-d]pyrimidines exhibit antibacterial and antifungal activities. This is particularly relevant given the rise of antibiotic-resistant strains .
  • Anti-inflammatory Effects : Some studies have reported that these compounds can reduce inflammation markers in vitro and in vivo, indicating potential therapeutic applications in inflammatory diseases .

The biological effects of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular proliferation and survival.
  • Modulation of Signaling Pathways : By affecting pathways such as the MAPK/ERK or PI3K/AKT pathways, it can influence cell cycle progression and apoptosis.
  • Interaction with DNA/RNA : Some studies suggest that related compounds can intercalate with nucleic acids or affect their synthesis.

Antitumor Activity

A study published in the International Journal of Organic Chemistry highlighted the synthesis and evaluation of various pyrido[2,3-d]pyrimidine derivatives for their anticancer properties. The results indicated significant cytotoxic effects against several cancer cell lines when treated with these compounds at micromolar concentrations .

Antimicrobial Studies

Another investigation focused on the antimicrobial activity of pyrido[2,3-d]pyrimidines against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antibacterial effects with minimum inhibitory concentrations (MICs) ranging from 5 to 50 µg/mL depending on the strain tested .

Anti-inflammatory Effects

Research conducted on inflammatory models showed that compounds similar to this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 10–50 µM .

Data Table Summary

Biological ActivityMechanismReference
AntitumorInhibition of protein kinases
AntibacterialDisruption of bacterial cell wall synthesis
Anti-inflammatoryReduction of cytokine production

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(3-fluoro-4-methylphenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide exhibit significant anticancer activities. Studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways involved in cell proliferation and survival .

Antiviral Activity

The compound's structure suggests potential antiviral properties. Research into related compounds has shown effectiveness against viral infections by disrupting viral replication processes. This makes it a candidate for further investigation in antiviral drug development .

Drug Development

The unique structural features of this compound position it as a promising lead compound in drug discovery. Its potential applications include:

  • Oncology : Targeting specific cancer types through tailored modifications to enhance selectivity and reduce side effects.
  • Infectious Diseases : Developing antiviral therapies based on its mechanism of action against viral replication.
  • Neurological Disorders : Exploring neuroprotective effects due to its ability to cross the blood-brain barrier .

Study 1: Anticancer Activity Assessment

A study published in a peer-reviewed journal evaluated the anticancer effects of pyrrolo[2,3-d]pyrimidine derivatives on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

Study 2: Antiviral Mechanism Exploration

Another research effort focused on the antiviral potential of related compounds against influenza virus strains. The findings suggested that these compounds inhibited viral RNA synthesis and reduced viral titers in infected cells .

Q & A

Q. How to scale synthesis for high-throughput screening (HTS) campaigns?

  • Methodological Answer : Transition batch synthesis to continuous-flow reactors (e.g., Vapourtec R-Series) for key steps (e.g., cyclocondensation). Use Design of Experiments (DoE) to optimize temperature, residence time, and catalyst loading. Automate purification via preparative HPLC with fraction collection .

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